molecular formula C5H4ClN2NaO B6196924 sodium 4-chloro-6-methylpyrimidin-2-olate CAS No. 61000-84-8

sodium 4-chloro-6-methylpyrimidin-2-olate

Cat. No.: B6196924
CAS No.: 61000-84-8
M. Wt: 166.5
InChI Key:
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Description

Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO and a molecular weight of 166.54 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .

Chemical Reactions Analysis

Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide, aniline derivatives, and other nucleophiles.

Scientific Research Applications

Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Sodium 4-chloro-6-methylpyrimidin-2-olate can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 4-chloro-6-methylpyrimidin-2-olate can be achieved through a nucleophilic substitution reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide.", "Starting Materials": [ "4-chloro-6-methylpyrimidine", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chloro-6-methylpyrimidine in water.", "Add sodium hydroxide to the solution and stir for several hours.", "Filter the resulting mixture to remove any solids.", "Acidify the filtrate with hydrochloric acid to pH 1-2.", "Collect the precipitate by filtration and wash with water.", "Dry the product under vacuum to obtain sodium 4-chloro-6-methylpyrimidin-2-olate." ] }

CAS No.

61000-84-8

Molecular Formula

C5H4ClN2NaO

Molecular Weight

166.5

Purity

95

Origin of Product

United States

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